(Z)-N-(1-(furan-2-yl)-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Description

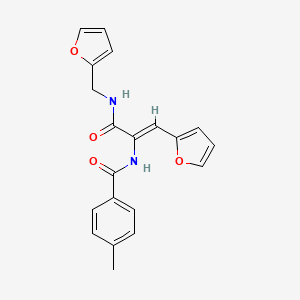

The compound “(Z)-N-(1-(furan-2-yl)-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide” is a benzamide derivative featuring dual furan moieties and an enaminone backbone. Its structure includes a central propen-2-yl scaffold substituted with a furan-2-yl group at position 1, a 4-methylbenzamide at the N-terminus, and a furan-2-ylmethylamino group at position 2.

Synthesis protocols for analogous compounds often involve oxazol-5(4H)-one intermediates. For example, (Z)-N-(3-(2-carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides are synthesized via refluxing oxazolone derivatives with thiosemicarbazide in ethanol . Similar methods are likely applicable to the target compound, with modifications to incorporate the furan-2-ylmethylamine substituent.

Properties

IUPAC Name |

N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-14-6-8-15(9-7-14)19(23)22-18(12-16-4-2-10-25-16)20(24)21-13-17-5-3-11-26-17/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGIRCRGDFKFPU-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(furan-2-yl)-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological profile, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H18N2O4

- Molecular Weight : 350.4 g/mol

- InChIKey : [InChIKey not provided]

The structure features a furan moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing furan rings exhibit significant anticancer activity. For instance, furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : A study conducted on similar furan-containing compounds demonstrated that they exerted cytotoxic effects on breast cancer cells (MCF-7) by activating apoptotic pathways. The mechanism involved the modulation of Bcl-2 family proteins, leading to increased caspase activity and subsequent apoptosis .

Antimicrobial Activity

Furan derivatives have also displayed antimicrobial properties. Research indicates that this compound may possess inhibitory effects against various bacterial strains.

Case Study : In vitro assays revealed that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings : A study highlighted that furan-based compounds reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.

- Antibacterial Action : Disruption of bacterial cell wall integrity and interference with metabolic processes.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines leading to reduced inflammation.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Furan vs.

- Amino Group Variations: The furan-2-ylmethylamino group in the target compound may confer stronger hydrogen-bonding interactions versus simpler alkylamines (e.g., allylamine in ) or thiosemicarbazides ().

Thermodynamic Stability

Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) predict that the enaminone backbone in the target compound is stabilized by resonance, similar to ’s fluorinated derivative. However, the absence of electron-withdrawing groups (e.g., fluorine in ) may reduce its oxidative stability.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions, including amide coupling, furan substitution, and stereochemical control. Key parameters to optimize include:

- Temperature : 50–80°C for amide bond formation (exothermic reactions require precise thermal control) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while protic solvents (e.g., ethanol) may reduce side reactions .

- Catalysts : Palladium or nickel complexes for cross-coupling steps (e.g., Suzuki-Miyaura reactions for furan functionalization) .

- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the (Z)-isomer .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., distinguishing (Z)- and (E)-isomers via coupling constants) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of amide (C=O stretch at ~1650 cm⁻¹) and furan (C-O-C stretch at ~1250 cm⁻¹) groups .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking and dynamics simulations are used to model interactions:

- Target selection : Prioritize proteins with furan/benzamide-binding domains (e.g., kinases, GPCRs) .

- Docking software : AutoDock Vina or Schrödinger Suite for binding site analysis, with force fields (e.g., AMBER) to refine poses .

- Validation : Compare computational results with experimental data (e.g., surface plasmon resonance [SPR] for binding constants) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or conformational flexibility:

- Solvent corrections : Include explicit water molecules in simulations to mimic physiological conditions .

- Ensemble docking : Test multiple ligand conformations to account for induced-fit binding .

- Experimental cross-validation : Use isothermal titration calorimetry (ITC) or NMR titration to measure binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modifications to the core structure include:

- Furan substitution : Replace 2-furyl with 3-furyl or thiophene to alter electron density .

- Amide linker : Introduce methyl or cyclopropyl groups to modulate rigidity and bioavailability .

- Benzamide substitution : Fluorine or methoxy groups at the para position to enhance target selectivity .

- Biological testing : In vitro assays (e.g., IC₅₀ determination against cancer cell lines) prioritize derivatives for in vivo studies .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Stability studies involve:

Q. How can researchers address low selectivity in biological assays?

Strategies include:

- Proteome-wide profiling : Use kinase inhibitor beads (KIBs) or affinity chromatography to identify off-target interactions .

- Prodrug design : Mask reactive groups (e.g., amides) with cleavable esters to improve target-specific delivery .

- Co-crystallization : Resolve target-ligand complexes via X-ray crystallography (using SHELX for refinement) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.